

(S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Amino-2-(4-bromophenyl)ethanol

Cat. No.: B1316204

[Get Quote](#)

CAS Number: 354153-65-4

This technical guide provides an in-depth overview of **(S)-2-Amino-2-(4-bromophenyl)ethanol**, a chiral building block with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol. Its key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ BrNO	[1][2][3]
Molecular Weight	216.08 g/mol	[1]
Appearance	White crystal or crystalline powder	[4]
Melting Point	Approximately 89-91 °C	[4]
Solubility	Soluble in many organic solvents, such as ethanol, ether, and chloroform.	[4]
IUPAC Name	(2S)-2-amino-2-(4-bromophenyl)ethanol	[5]
SMILES	N--INVALID-LINK-- <chem>c1ccc(Br)cc1</chem>	[6]
InChI Key	KTNHFPYCCCOQV- MRVPVSSYSA-N	[5]

Synthesis and Purification

The primary application of **(S)-2-Amino-2-(4-bromophenyl)ethanol** is as a chiral intermediate in the synthesis of more complex molecules.[4] While specific, detailed protocols for the asymmetric synthesis of the (S)-enantiomer are not readily available in the public domain, a general approach for the synthesis of the racemic compound has been described.[4] The synthesis of the enantiomerically pure form would typically involve either an enantioselective synthesis strategy or chiral resolution of the racemic mixture.

General Synthetic Approach (Racemic)

A generalized two-step synthesis for 2-Amino-2-(4-bromophenyl)ethanol is outlined below.[4] It is important to note that this procedure yields the racemic mixture and a subsequent chiral resolution or an asymmetric synthesis approach would be required to obtain the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-(4-bromophenyl)ethanol

Step 1: Synthesis of 4-bromophenyl ethanolamine

- Under alkaline conditions, dissolve 4-bromobenzoyl chloride in a suitable organic solvent.
- Slowly add ethanolamine to the solution while maintaining the alkaline conditions and controlling the temperature.
- After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), the product, 4-bromophenyl ethanolamine, is isolated and purified using standard laboratory procedures such as extraction and crystallization.

Step 2: Synthesis of 2-Amino-2-(4-bromophenyl)ethanol

- The 4-bromophenyl ethanolamine obtained from the previous step is reacted with bromoacetic acid.
- The reaction progress is monitored until completion.
- The final product, racemic 2-Amino-2-(4-bromophenyl)ethanol, is then isolated and purified.

Purification

Purification of the final compound can be achieved through standard techniques such as recrystallization or column chromatography. For purification of the enantiomerically pure form, chiral chromatography would be a suitable method.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of **(S)-2-Amino-2-(4-bromophenyl)ethanol**. The following are representative analytical techniques that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the title compound is not readily available, ^1H and ^{13}C NMR would be essential for structural elucidation. The expected spectra would show signals

corresponding to the aromatic protons of the bromophenyl group, as well as the protons of the ethanolamine backbone.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds. A validated chiral HPLC method would be necessary to separate and quantify the (S) and (R)-enantiomers.

Representative Experimental Protocol: Chiral HPLC Analysis

- **Column:** A chiral stationary phase column, such as one based on cellulose or amylose derivatives, would be selected.
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio would be optimized to achieve baseline separation of the enantiomers.
- **Detection:** UV detection at a wavelength where the compound exhibits strong absorbance.
- **Quantification:** The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 214.99458 Da.[6]

Applications in Research and Drug Development

(S)-2-Amino-2-(4-bromophenyl)ethanol serves as a valuable chiral building block for the synthesis of enantiomerically pure, more complex molecules.[4] Chiral amino alcohols are a critical class of intermediates in the pharmaceutical and agrochemical industries due to their prevalence in biologically active compounds. The presence of the bromine atom on the phenyl ring also provides a handle for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity.

[Click to download full resolution via product page](#)

Biological Activity and Mechanism of Action

Based on available public information, there is no specific data on the biological activity or mechanism of action of **(S)-2-Amino-2-(4-bromophenyl)ethanol** itself. Its primary role is that of a precursor in the synthesis of other potentially bioactive molecules. The biological activity of any resulting derivative would be dependent on the final molecular structure.

Safety Information

(S)-2-Amino-2-(4-bromophenyl)ethanol should be handled with care in a laboratory setting. It may be irritating to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with oxidants and strong acids.[4]

Conclusion

(S)-2-Amino-2-(4-bromophenyl)ethanol is a key chiral building block with considerable utility in asymmetric synthesis. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, its structural features make it a valuable starting material for the development of novel, enantiomerically pure compounds in the pharmaceutical and agrochemical sectors. Further research into its synthesis and applications is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. (S)-2-amino-2-(4-bromophenyl)ethanol,(CAS# 354153-65-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. achmem.com [achmem.com]
- 4. chembk.com [chembk.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - 2-amino-2-(4-bromophenyl)ethanol (C₈H₁₀BrNO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [(S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316204#s-2-amino-2-4-bromophenyl-ethanol-cas-number-354153-65-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com